molecular formula C19H17ClN2O5 B11073177 1'-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11073177
M. Wt: 388.8 g/mol
InChI Key: BFCDOJQJHMHDON-UHFFFAOYSA-N
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Description

1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    Spiro[1,3-dioxane-2,3’-indol]: The core structure consists of a spirocyclic dioxane fused with an indole ring. This arrangement imparts unique properties to the compound.

Preparation Methods

Synthetic Routes:

  • Synthesis from Indole Precursor

    • Start with an indole derivative (e.g., 2-chloroindole).
    • Introduce a chlorobenzyl group at the 1-position using a suitable reagent (e.g., 2-chlorobenzyl chloride).
    • Nitrate the resulting compound to obtain the nitro derivative.
    • Cyclize the nitro compound with a dioxane ring (e.g., ethylene glycol) to form the spiro structure.
  • Industrial Production

    • Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity.

Reaction Conditions:

  • Reactions occur under mild conditions (room temperature to reflux).
  • Solvents: Commonly used solvents include dichloromethane, ethanol, or acetonitrile.

Chemical Reactions Analysis

1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one participates in various reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl₂/HCl.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

    Oxidation: Oxidation of the spirocyclic dioxane moiety may yield interesting derivatives.

Major products:

  • Reduced compound: 1’-(2-aminobenzyl)-5-methyl-5-spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one.

Scientific Research Applications

1’-(2-chlorobenzyl)-5-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one finds applications in:

    Medicinal Chemistry: Investigated as potential anticancer agents due to the indole scaffold.

    Biological Studies: Used as fluorescent probes for cellular imaging.

    Materials Science: Explored for its luminescent properties.

Mechanism of Action

    Molecular Targets: The indole portion may interact with cellular receptors or enzymes.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: The spirocyclic dioxane-indole fusion sets it apart.

    Similar Compounds: Related compounds include other spirocyclic indoles and nitro-substituted heterocycles.

Properties

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.8 g/mol

IUPAC Name

1'-[(2-chlorophenyl)methyl]-5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C19H17ClN2O5/c1-18(22(24)25)11-26-19(27-12-18)14-7-3-5-9-16(14)21(17(19)23)10-13-6-2-4-8-15(13)20/h2-9H,10-12H2,1H3

InChI Key

BFCDOJQJHMHDON-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC1)[N+](=O)[O-]

Origin of Product

United States

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